Butyl(3-phenylbutyl)amine hydrochloride
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Overview
Description
Butyl(3-phenylbutyl)amine hydrochloride, also known as BDB-HCl, is a compound with the molecular formula C14H24ClN. It has a molecular weight of 241.80 g/mol and is typically a solid .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods. One common method is the alkylation of ammonia or an alkylamine with an alkyl halide . Another method involves the reaction of ammonia and alcohols over alumina . The Gabriel amine synthesis is another common method for the synthesis of primary amines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H15N.ClH/c1-9(7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H .Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions. They can act as bases, reacting with acids to form salts . They can also undergo alkylation and acylation reactions . Amines can be converted into alkenes by an elimination reaction, but this requires the amine to be converted into a better leaving group first .Physical and Chemical Properties Analysis
This compound is typically a solid at room temperature . Amines, in general, have boiling points that are influenced by factors such as hydrogen bonding and the molecule’s concentration . They also have the ability to form hydrogen bonds, which can affect their solubility in water .Scientific Research Applications
ALS Research
Butyl(3-phenylbutyl)amine hydrochloride, as part of the butyrate chemical family, has been studied for its potential applications in the treatment of amyotrophic lateral sclerosis (ALS). Butyrates, including sodium phenylbutyrate, have plausible mechanisms for slowing ALS progression, backed by positive pre-clinical studies. One clinical trial suggests that sodium phenylbutyrate, in combination with Tauroursodeoxycholic acid (TUDCA), can slow ALS progression and prolong survival. However, the specific contribution of sodium phenylbutyrate to this effect remains unclear. Despite this ambiguity, butyrates are considered reasonably safe for use in humans, encouraging further trials of a butyrate in people living with ALS (Sun et al., 2022).
Environmental and Food Safety
Research on organotin compounds, which include derivatives related to this compound, highlights concerns regarding their impact on aquatic bacteria and the environment. Organotins are toxic to microorganisms, with trisubstituted organotins being more toxic than their disubstituted or monosubstituted counterparts. The toxicity of these compounds towards aerobic microorganisms is correlated with their total molecular surface area and hydrophobicity. This toxicity, coupled with their persistent presence in aquatic environments due to their use in anti-fouling paints and other applications, underscores the need for careful management and disposal of these substances to minimize environmental impact (Cooney, 1995).
Safety and Hazards
Butyl(3-phenylbutyl)amine hydrochloride may pose certain hazards. It is advised to avoid breathing in dust, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area . It is also recommended to keep the container tightly closed and to store it in a locked up place .
Mechanism of Action
Target of Action
Butyl(3-phenylbutyl)amine hydrochloride, also known as BDB-HCl, is a compound that has been found to have potential applications in various fields of research and industry. . For instance, butylamine, a related compound, has been found to interact with Candidapepsin-2 in yeast , but it’s unclear if this compound has the same or similar targets.
Mode of Action
They can also form quaternary ammonium salts, which can undergo Hofmann elimination .
Properties
IUPAC Name |
N-butyl-3-phenylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-3-4-11-15-12-10-13(2)14-8-6-5-7-9-14;/h5-9,13,15H,3-4,10-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNIHGLZNGKTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC(C)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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